6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
CAS No.: 491581-72-7
Cat. No.: VC1981371
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 491581-72-7 |
|---|---|
| Molecular Formula | C12H10N4OS |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
| Standard InChI | InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3 |
| Standard InChI Key | UQCMJGBPQQMKIO-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |
| Canonical SMILES | CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |
Introduction
Chemical Structure and Properties
6-(2-Aminophenyl)-3-methyl-7H- thiazolo[3,2-b] triazin-7-one is a heterocyclic compound belonging to the class of thiazolo[3,2-b]triazinones. Its molecular structure combines a thiazole ring fused with a triazine ring, creating a complex heterocyclic scaffold with multiple nitrogen atoms and a sulfur atom.
Physical and Chemical Properties
The key properties of this compound are summarized in Table 1:
Table 1: Physical and Chemical Properties of 6-(2-Aminophenyl)-3-Methyl-7H- Thiazolo[3,2-b] Triazin-7-One
The compound features a methyl group at position 3 of the thiazolotriazinone scaffold and a 2-aminophenyl substituent at position 6 . This structural arrangement contributes to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b] triazin-7-one and related thiazolotriazinone derivatives has been reported in the literature. Various synthetic strategies have been employed to construct the thiazolo[3,2-b]triazinone scaffold.
Synthetic Route for Thiazolo[3,2-b]-1,2,4-Triazin-7-One Derivatives
The synthesis of other thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives has been reported to involve the following steps:
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Preparation of 6-substituted-3-mercapto-1,2,4-triazin-5-ones
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Condensation with ethyl 4-chloroacetoacetate in DMF in the presence of a base to form S-alkylated derivatives
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Intermolecular condensation to form the thiazolotriazinone scaffold
This synthetic approach could potentially be modified to incorporate the 2-aminophenyl substituent at position 6.
Biological Activities
The thiazolo[3,2-b]triazinone nucleus, including compounds like 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b] triazin-7-one, has been explored for various biological activities.
Antimicrobial Properties
The compound is being investigated for its antimicrobial properties. The thiazolo[3,2-b]triazinone nucleus is known for its broad spectrum of pharmacological and biological activities, including antimicrobial effects.
Studies on structurally related thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have shown excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. Compounds with specific structural features, such as fluorine at the para position of the benzyl group, have demonstrated enhanced antimicrobial efficacy .
Anticancer and Antiviral Activities
6-(2-Aminophenyl)-3-methyl-7H- thiazolo[3,2-b][1, triazin-7-one and similar compounds are being explored for their potential anticancer and antiviral properties. The presence of the thiazolotriazinone scaffold appears to confer these activities, which are still being investigated in preclinical studies.
Anti-Inflammatory Activity
Related thiazolo[3,2-b] triazin-7-one derivatives, particularly those with phenyl substituents at position 3, have shown significant anti-inflammatory activity. For example, HWA-131 (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one) has demonstrated effectiveness in preventing and treating established arthritic disorders in animal models, as well as exhibiting antipyretic and antierythema activities .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on thiazolo[3,2-b] triazin-7-one derivatives have provided valuable insights into the structural features that influence their biological activities.
Effects of Substitutions on Antibacterial Activity
Research on related compounds has revealed that:
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The presence of a carboxylic acid moiety can enhance antibacterial activity
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Fluorine substitution at the para position of the benzyl group appears to be optimal for antibacterial effects
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Compounds with bulky substituents such as 1-(substituted phenyl)piperazine moiety may show slightly reduced biological activity
These findings suggest that the 2-aminophenyl substituent in 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b] triazin-7-one may contribute to its biological properties in specific ways that warrant further investigation.
Molecular Interactions with Biological Targets
Docking studies with related thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have indicated that certain structural features, such as carboxyl groups, can form crucial salt bridge interactions with metal ions (e.g., Mg2+) in target proteins . This suggests potential mechanisms of action for compounds like 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b] triazin-7-one, which could interact with biological targets through specific molecular interactions.
Comparison with Related Compounds
To better understand the properties and potential applications of 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b][1,2,] triazin-7-one, it is instructive to compare it with structurally related compounds.
Table 2: Comparison of 6-(2-Aminophenyl)-3-Methyl-7H- Thiazolo[3,2-b] Triazin-7-One with Related Compounds
This comparison highlights how small structural variations can lead to significant differences in molecular properties and biological activities among related thiazolotriazinone derivatives.
Research Applications and Future Directions
The unique structural features and biological activities of 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b][1,2,] triazin-7-one suggest several potential applications and avenues for future research.
Medicinal Chemistry Applications
The compound's potential antimicrobial, anticancer, and antiviral properties make it a promising candidate for medicinal chemistry research. Further studies could focus on optimizing these properties through targeted structural modifications, potentially leading to novel therapeutic agents.
Structure-Based Drug Design
The understanding of structure-activity relationships in thiazolo[3,2-b] triazin-7-one derivatives provides a foundation for structure-based drug design. The 2-aminophenyl substituent at position 6 and the methyl group at position 3 in the title compound could serve as starting points for developing more potent and selective analogs through rational design approaches .
Development of Novel Synthetic Methodologies
The complex heterocyclic structure of 6-(2-aminophenyl)-3-methyl-7H- thiazolo[3,2-b] triazin-7-one presents challenges and opportunities for developing novel synthetic methodologies. Research into more efficient, sustainable, and scalable synthetic routes could advance both the study and potential applications of this compound .
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